![molecular formula C16H12Cl2O3 B2418817 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 938341-14-1](/img/structure/B2418817.png)
3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and the fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling and growth.
Mode of Action
It’s known that similar compounds can undergo catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, ERK2 is involved in the MAPK/ERK pathway, which regulates cell division and differentiation . On the other hand, FGFR2 is involved in the fibroblast growth factor (FGF) signaling pathway, which plays a role in wound healing and embryonic development .
Pharmacokinetics
It’s known that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The interaction of similar compounds with their targets can lead to changes in cell signaling and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can significantly influence the rate of reaction of similar compounds . Therefore, the physiological environment in which the compound acts can impact its effectiveness and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid are largely determined by its structure and the presence of functional groups . The compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to interactions with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
The cellular effects of this compound are not fully understood due to the lack of specific studies. Based on its structure and reactivity, it can be hypothesized that it may influence cell function by interacting with various cellular processes. For instance, its potential to undergo nucleophilic substitution reactions could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the compound’s ability to undergo free radical reactions suggests that it could interact with biomolecules in a way that alters their function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be thoroughly investigated. Its stability, degradation, and long-term effects on cellular function could be studied in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Given its structure, it could potentially interact with enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could be influenced by various factors, including its interactions with transporters or binding proteins, as well as its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and 5-chloro-2-hydroxybenzaldehyde.
Formation of the Methoxy Group: The 2-chlorophenol undergoes a methylation reaction to form 2-chlorophenyl methoxy.
Aldol Condensation: The 2-chlorophenyl methoxy is then subjected to an aldol condensation reaction with 5-chloro-2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of
Properties
IUPAC Name |
(E)-3-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBXGHAOLWSQK-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2418735.png)
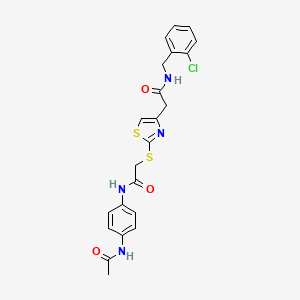
![3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2418738.png)

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2418743.png)
![ethyl 4-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2418747.png)
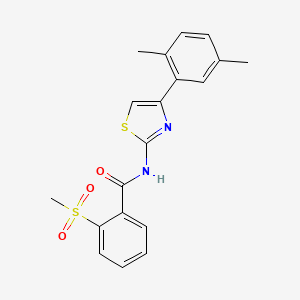
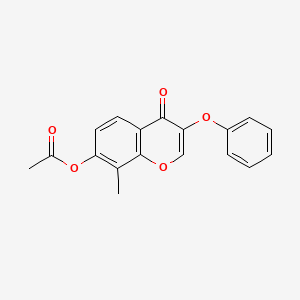

![ethyl 2-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2418752.png)
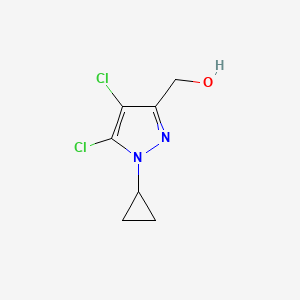
![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2418755.png)
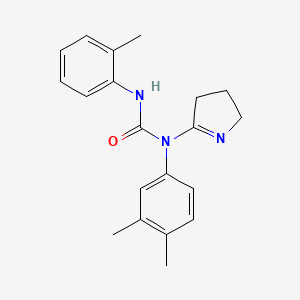
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2418757.png)
